2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[111]pentan-1-yl}acetic acid is a complex organic compound with a unique structure It features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopropylbicyclo[111]pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves multiple steps:
Formation of the Cyclopropylbicyclo[1.1.1]pentane Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is usually added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of cyclopropylbicyclo[1.1.1]pentane-containing compounds on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylbicyclo[1.1.1]pentane moiety can influence the compound’s binding affinity and specificity, while the Boc protecting group can enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}butanoic acid
Uniqueness
Compared to similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid stands out due to its specific acetic acid moiety, which can influence its reactivity and interactions with biological targets. The presence of the Boc protecting group also adds to its uniqueness by providing stability during synthetic processes.
Properties
IUPAC Name |
2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-13(2,3)20-12(19)16-10(11(17)18)15-6-14(7-15,8-15)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNCYVBDIMCLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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